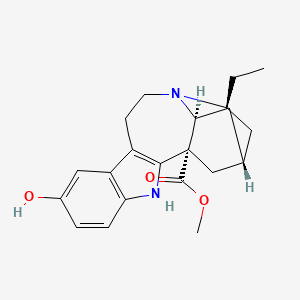

10-Hydroxycoronaridine

説明

Significance in Natural Product Chemistry and Chemical Biology Research

The iboga alkaloids have captivated chemists and biologists for over a century due to their complex structures and profound biological effects. nih.gov Compounds within this family, such as ibogaine (B1199331), have been investigated for their potential in treating addiction. wikipedia.org Furthermore, another well-known iboga alkaloid, catharanthine, serves as a crucial precursor for the synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. nih.gov The unique biological activities of these compounds have spurred significant interest in their synthesis and the development of analogs with improved therapeutic profiles. researchgate.net

The study of MIAs and the iboga subclass provides a fertile ground for fundamental research in several areas:

Total Synthesis: The complex, polycyclic structures of iboga alkaloids present a formidable challenge to synthetic organic chemists, driving the development of new and innovative synthetic methodologies. nih.gov

Biosynthesis: Elucidating the enzymatic pathways that lead to the formation of these intricate molecules in plants offers insights into the evolution of metabolic diversity and provides tools for biocatalytic production. nih.govpnas.org

Chemical Biology: Iboga alkaloids serve as valuable molecular probes to investigate complex biological processes, particularly in the central nervous system. institut-curie.org Their ability to interact with various receptors and signaling pathways makes them powerful tools for understanding neuronal function and disease. researchgate.net

Position of 10-Hydroxycoronaridine within the Ibogan Alkaloid Biosynthetic and Structural Hierarchy

This compound occupies a key position in the biosynthesis of several other important iboga alkaloids. It is an oxygenated derivative of coronaridine (B1218666), a foundational member of the iboga alkaloid family. sci-hub.se

The biosynthesis of this compound proceeds from coronaridine through a specific hydroxylation reaction. nih.gov The enzyme responsible for this transformation is a cytochrome P450 monooxygenase known as ibogamine-10-hydroxylase (I10H). nih.gov This enzyme exhibits remarkable regiospecificity, meaning it selectively adds a hydroxyl group to the 10th position of the ibogamine (B1202276) scaffold. nih.gov

The biosynthetic significance of this compound lies in its role as a direct precursor to voacangine (B1217894). nih.gov The hydroxyl group at the 10-position is subsequently methylated by another enzyme, noribogaine-10-O-methyltransferase (N10OMT), to yield voacangine. nih.govresearchgate.net This two-step enzymatic sequence, hydroxylation followed by methylation, is a critical pathway in the biosynthesis of various iboga alkaloids. nih.gov

The structural relationship and biosynthetic flow can be summarized as follows:

Coronaridine → this compound → Voacangine

This hierarchical relationship underscores the central role of this compound as an intermediate in the metabolic network of iboga alkaloids within plants of the Tabernaemontana and related genera. sci-hub.se

Table 1: Key Compounds in the Biosynthetic Pathway of Voacangine

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Pathway |

| Coronaridine | C21H26N2O2 | 338.45 | Precursor |

| This compound | C21H26N2O3 | 354.45 | Intermediate |

| Voacangine | C22H28N2O3 | 368.47 | Product |

Table 2: Enzymes Involved in the Conversion of Coronaridine to Voacangine

| Enzyme Name | Abbreviation | Function |

| Ibogamine-10-hydroxylase | I10H | Catalyzes the 10-hydroxylation of coronaridine |

| Noribogaine-10-O-methyltransferase | N10OMT | Catalyzes the 10-O-methylation of this compound |

Structure

2D Structure

3D Structure

特性

CAS番号 |

76129-67-4 |

|---|---|

分子式 |

C21H26N2O3 |

分子量 |

354.4 g/mol |

IUPAC名 |

methyl (1S,15R,17S,18S)-17-ethyl-7-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-3-13-8-12-10-21(20(25)26-2)18-15(6-7-23(11-12)19(13)21)16-9-14(24)4-5-17(16)22-18/h4-5,9,12-13,19,22,24H,3,6-8,10-11H2,1-2H3/t12-,13+,19+,21-/m1/s1 |

InChIキー |

TUZCJNZERFWZAS-YDBSYXHISA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |

異性体SMILES |

CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |

正規SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |

同義語 |

10-hydroxycoronaridine |

製品の起源 |

United States |

Natural Occurrence and Botanical Sources

Distribution within Plant Genera of the Apocynaceae Family

Within the expansive Apocynaceae family, the natural occurrence of 10-Hydroxycoronaridine is concentrated in specific genera known for producing iboga-type alkaloids. The genus Tabernaemontana is a significant source of this compound. Plants within this genus are known to produce a profuse amount of alkaloids and are distributed across tropical and subtropical regions globally nih.gov. Research into the chemical constituents of this genus has led to the isolation of approximately 240 structurally distinct bases from over 67 investigated species nih.gov. Monoterpene indole (B1671886) alkaloids, the class to which this compound belongs, are the major type of alkaloids found within Tabernaemontana nih.gov.

Another important genus is Tabernanthe, most notably the species Tabernanthe iboga. This plant is a well-documented source of various iboga alkaloids, and this compound is known to be a component of its complex alkaloid profile. It exists as a hydroxylated derivative of coronaridine (B1218666) within the biosynthetic pathways of the plant.

Identification in Specific Species

Detailed phytochemical investigations have successfully identified and isolated this compound from several plant species. The following examples illustrate its specific botanical sources.

Tabernaemontana penduliflora

Activity-guided fractionation of a methanol (B129727) extract from Tabernaemontana penduliflora led to the successful isolation of this compound. In the same study, its 10-O-methyl ether, voacangine (B1217894), was also isolated, highlighting the presence of related iboga alkaloids in this species nih.gov.

Tabernaemontana inconspicua

Tabernanthe iboga

The presence of this compound in Tabernanthe iboga is understood through its role in the biosynthesis of other major alkaloids within the plant. Research has shown that the enzyme ibogamine-10-hydroxylase (I10H) facilitates the 10-hydroxylation of coronaridine to produce this compound. This intermediate can then be O-methylated by the enzyme noribogaine-10-O-methyltransferase (N10OMT) to form voacangine. This enzymatic conversion confirms the natural presence of this compound within T. iboga.

Tabernaemontana fuchsiaefolia

Analysis of alkaloidal fractions from the ethanolic extracts of the leaves, stem barks, and root barks of Tabernaemontana fuchsiaefolia has confirmed the presence of this compound. Using techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography coupled to Mass Spectrometry (GC-MS), researchers were able to identify a range of indole alkaloids, including this compound, alongside compounds like ibogamine (B1202276), coronaridine, and voacangine.

Data on Botanical Sources of this compound

| Species Name | Family | Compound Confirmed Present |

| Tabernaemontana penduliflora | Apocynaceae | Yes |

| Tabernaemontana inconspicua | Apocynaceae | Not explicitly confirmed |

| Tabernanthe iboga | Apocynaceae | Yes (as a biosynthetic intermediate) |

| Tabernaemontana fuchsiaefolia | Apocynaceae | Yes |

Isolation and Chromatographic Purification Methodologies

Extraction Techniques from Plant Biomass

The initial step in isolating 10-hydroxycoronaridine involves its extraction from plant material. The compound is a known constituent of various species within the Tabernaemontana genus, a source of many monoterpene indole (B1671886) alkaloids. nih.gov A common and effective method for extracting these types of alkaloids is solvent extraction.

Research has shown the successful isolation of this compound from Tabernaemontana penduliflora. nih.gov The process typically begins with the collection and preparation of the plant material, such as the aerial parts, which are dried and powdered to increase the surface area for solvent penetration. Methanol (B129727) is frequently employed as the extraction solvent due to its polarity, which is well-suited for dissolving a broad range of alkaloids. nih.govelsevierpure.comnih.gov The powdered plant material is soaked or percolated with methanol, and this process may be repeated multiple times to ensure exhaustive extraction. The resulting methanolic extract contains a complex mixture of phytochemicals, including this compound, from which the target compound must be separated.

Another general approach for iboga-type alkaloids involves an acid-base extraction. puzzlepiece.org This technique leverages the basic nature of alkaloids. The initial plant extract is acidified to protonate the alkaloids, rendering them soluble in the aqueous phase. This allows for the removal of neutral and acidic impurities by washing with an organic solvent. Subsequently, the aqueous layer is made basic, which deprotonates the alkaloids and causes them to precipitate or become soluble in an organic solvent, thus separating them from water-soluble impurities.

| Plant Source Example | Part Used | Extraction Solvent | Reference |

| Tabernaemontana penduliflora | Aerial Parts | Methanol | nih.gov |

| Tabernaemontana divaricata | Aerial Parts | Methanol | elsevierpure.comnih.gov |

| Tabernaemontana catharinensis | Bark of roots | Not Specified | researchgate.net |

Activity-Guided Fractionation Approaches

Activity-guided fractionation is a pivotal strategy used to isolate bioactive compounds from a complex mixture. This approach uses a specific biological assay to track the desired activity through successive separation steps, thereby concentrating the active constituent.

In the case of this compound, its isolation from Tabernaemontana penduliflora was successfully directed by an estrogen receptor binding assay. nih.gov The process begins with the crude methanol extract, which is subjected to an initial separation, often using liquid-liquid partitioning or column chromatography, to yield several fractions. Each of these fractions is then tested for its ability to inhibit the binding of a radiolabeled ligand, [3H]-estradiol, to estrogen receptors.

The fraction exhibiting the highest inhibitory activity is selected for further purification. nih.gov This process is repeated iteratively; the most active fraction from each round of separation is subjected to more refined chromatographic techniques. This systematic approach ensures that the purification efforts remain focused on the component responsible for the observed biological activity, efficiently leading to the isolation of the pure, active compound. This methodology not only facilitates the discovery of new bioactive molecules like this compound but also directly links the isolated compound to a specific pharmacological effect. mdpi.com

Advanced Chromatographic Separation Techniques (e.g., HPLC)

Following initial fractionation, advanced chromatographic techniques are employed to achieve high-purity isolation of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of iboga alkaloids.

The separation is typically performed using a reversed-phase column, such as a C8 or C18 bonded silica (B1680970) column. puzzlepiece.orgnih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with formic acid or ammonium (B1175870) formate). puzzlepiece.orgnih.gov A gradient elution, where the proportion of the organic solvent is gradually increased over time, is commonly used to effectively separate compounds with different polarities within the alkaloidal fraction.

Detection is typically achieved using a UV detector, as indole alkaloids possess a chromophore that absorbs light in the UV spectrum. A wavelength of around 278 nm has been noted as effective for detecting related iboga alkaloids. puzzlepiece.org By carefully optimizing parameters such as the column, mobile phase composition, flow rate, and temperature, baseline separation of closely related alkaloids can be achieved, yielding this compound with a high degree of purity.

Table of Typical HPLC Parameters for Iboga Alkaloid Separation

| Parameter | Description | Example |

|---|---|---|

| Column | Stationary phase used for separation. | Agilent Poroshell 120 EC-C8 (2.1 × 50 mm, 2.7 μm) nih.gov |

| Mobile Phase A | Aqueous component of the eluent. | Water with 0.1% formic acid nih.gov |

| Mobile Phase B | Organic component of the eluent. | Acetonitrile with 0.1% formic acid nih.gov |

| Flow Rate | Speed at which the mobile phase passes through the column. | 200 µL/min to 1.0 mL/min puzzlepiece.orgnih.gov |

| Detection | Method for visualizing the separated compounds. | UV detection at 278 nm puzzlepiece.org |

Purity Assessment and Quantification Protocols

Once this compound has been isolated, its purity must be rigorously assessed and its quantity determined. Several analytical methods are used for this purpose.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique often used for preliminary purity checks and to monitor the progress of column chromatography fractions. humanjournals.compuzzlepiece.org A small spot of the isolated compound is applied to a TLC plate (e.g., silica gel), which is then developed in an appropriate solvent system. The purity can be qualitatively assessed by observing the number of spots; a pure compound should ideally appear as a single spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the quantitative assessment of purity. An analytical HPLC run of the purified sample should show a single, sharp, symmetrical peak. The purity is often determined by calculating the peak area percentage; the area of the main peak is expressed as a percentage of the total area of all detected peaks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR), particularly ¹H NMR, is an absolute method for purity determination that does not require a reference standard of the analyte itself. nih.gov By integrating the signals of the target compound relative to a certified internal standard of known purity and concentration, the exact purity of the isolated this compound can be calculated. This method is highly accurate and provides structural confirmation simultaneously. nih.gov

Mass Spectrometry (MS): Coupled with a chromatographic technique like HPLC (LC-MS), mass spectrometry confirms the identity of the isolated compound by determining its molecular weight. High-resolution mass spectrometry can provide the elemental composition, further confirming the compound's identity and contributing to purity assessment by detecting impurities with different masses.

These protocols ensure that the isolated this compound is of sufficient purity for subsequent structural analysis and biological evaluation.

Biosynthesis and Enzymatic Pathways

Position of 10-Hydroxycoronaridine as an Intermediate in Ibogan Alkaloid Biogenesis

This compound is a pivotal intermediate in the biosynthesis of complex iboga-type monoterpenoid indole (B1671886) alkaloids. Its formation occurs downstream from the synthesis of (–)-coronaridine, which is generated from the reactive intermediate dehydrosecodine through a cyclization reaction. nih.govresearchgate.net The biosynthetic pathway positions this compound as the direct product of coronaridine (B1218666) hydroxylation and the immediate precursor to voacangine (B1217894) through a subsequent methylation step. nih.govnih.govbiorxiv.orgmpg.de This strategic placement makes it a key branching point in the pathway, linking the less decorated coronaridine to the more complex and medicinally significant voacangine and, ultimately, ibogaine (B1199331). The elucidation of its role has been crucial in understanding the complete biosynthetic route to these anti-addictive alkaloids. nih.govbiorxiv.orgmpg.de

Enzymatic Hydroxylation by Ibogamine-10-Hydroxylase (I10H) from Coronaridine

The formation of this compound is catalyzed by the enzyme Ibogamine-10-hydroxylase (I10H). nih.govnih.gov This enzyme is a cytochrome P450 monooxygenase that facilitates the regiospecific hydroxylation at the C10 position of the coronaridine scaffold. nih.govnih.gov The reaction involves the conversion of (–)-coronaridine into this compound. nih.govnih.govresearchgate.net Studies have demonstrated that I10H, identified from Tabernanthe iboga, can efficiently catalyze this conversion. nih.govnih.gov This enzymatic step is a critical modification, as the introduction of the hydroxyl group at the 10-position is a prerequisite for the subsequent methylation that leads to voacangine. nih.govresearchgate.net The enzyme shows a high degree of specificity for the iboga alkaloid structure, and this hydroxylation is the first of its kind reported for the iboga scaffold. nih.gov A homologous enzyme, coronaridine 10-hydroxylase (TliC10H), has also been identified in Tabernaemontana litoralis, which shares high amino acid identity with TiI10H from T. iboga and performs the same C10-hydroxylation on coronaridine. nih.govbiorxiv.org

| Enzyme | Substrate | Product | Function |

| Ibogamine-10-Hydroxylase (I10H) | Coronaridine | This compound | Catalyzes the regiospecific hydroxylation at the C10 position of the coronaridine scaffold. |

Further Biotransformation by Noribogaine-10-O-Methyltransferase (N10OMT) to Voacangine

Following its synthesis, this compound undergoes further biotransformation to produce (–)-voacangine. This reaction is catalyzed by the enzyme Noribogaine-10-O-methyltransferase (N10OMT). nih.govnih.govnih.govresearchgate.net N10OMT facilitates the O-methylation of the hydroxyl group at the 10-position of this compound, yielding voacangine. nih.govresearchgate.net This methylation step is crucial for the diversification of iboga alkaloids within the plant. The sequential action of I10H and N10OMT effectively converts coronaridine to voacangine via the this compound intermediate. nih.govnih.gov Biochemical assays have confirmed that N10OMT efficiently uses this compound as a substrate to produce voacangine, thus establishing a clear two-step enzymatic pathway from coronaridine. nih.govresearchgate.net

| Enzyme | Substrate | Product | Function |

| Noribogaine-10-O-Methyltransferase (N10OMT) | This compound | Voacangine | Catalyzes the O-methylation of the C10 hydroxyl group. |

Interconnections within the Coronaridine-Ibogamine-Voacangine-Ibogaine (CIVI) Complex Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to the broader network of related alkaloids collectively known as the CIVI (Coronaridine-Ibogamine-Voacangine-Ibogaine) complex. researchgate.netresearchgate.net The pathway is not strictly linear but contains bifurcations. Coronaridine can be decarboxylated to yield ibogamine (B1202276). researchgate.netwikipathways.org Similarly, voacangine can be decarboxylated to produce ibogaine. researchgate.netwikipathways.org

The enzyme I10H can hydroxylate both coronaridine (to this compound) and ibogamine (to noribogaine). nih.gov Likewise, the enzyme N10OMT can methylate both this compound (to voacangine) and noribogaine (B1226712) (to ibogaine). nih.govresearchgate.net This demonstrates that the pathway can proceed through coronaridine and voacangine to ultimately form ibogaine. nih.gov The relative activities of these enzymes on different substrates suggest that the route via coronaridine -> this compound -> voacangine is a significant contributor to the alkaloid profile in the plant. nih.gov

CIVI Biosynthetic Network

| Precursor | Intermediate | Product | Alternative Product |

| Coronaridine | This compound (via I10H) | Voacangine (via N10OMT) | Ibogamine (via decarboxylation) |

| Ibogamine | Noribogaine (via I10H) | Ibogaine (via N10OMT) | - |

| Voacangine | - | - | Ibogaine (via decarboxylation) |

Transcriptomic and Proteomic Investigations of Ibogan Alkaloid Biosynthesis

The discovery of the enzymes responsible for the biosynthesis of this compound and other iboga alkaloids was largely facilitated by transcriptomic and proteomic analyses of Tabernanthe iboga. biorxiv.org By sequencing the transcriptome of the plant, researchers were able to identify candidate genes encoding enzymes like cytochrome P450s and O-methyltransferases, which were hypothesized to be involved in alkaloid biosynthesis. biorxiv.orgnih.gov

The identification of I10H and N10OMT was achieved by screening these candidate genes. nih.gov The genes were expressed in a host system (like yeast or E. coli), and the resulting proteins were tested for their enzymatic activity against various iboga alkaloid substrates. nih.govnih.gov This biochemical characterization confirmed that the protein encoded by the candidate P450 gene could hydroxylate coronaridine to this compound, leading to its designation as I10H. nih.govresearchgate.net A similar approach confirmed the function of N10OMT in methylating the newly formed hydroxyl group. nih.govresearchgate.net These modern molecular biology techniques have been instrumental in elucidating the previously unknown steps in the ibogaine biosynthetic pathway, including the central role of this compound. biorxiv.org

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 10-Hydroxycoronaridine, providing detailed information about the carbon-hydrogen framework. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, each atom's position and spatial relationship within the molecule can be meticulously mapped.

The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. Key signals include those in the aromatic region, corresponding to the protons on the indole (B1671886) ring, the singlet for the methoxy (B1213986) group of the ester, and the complex signals in the aliphatic region, representing the intricate isoquinuclidine core. The ¹³C NMR spectrum complements this by identifying all unique carbon environments, from the sp²-hybridized carbons of the indole moiety and the carbonyl of the ester group to the sp³-hybridized carbons of the saturated rings.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Data is representative and based on related structures. Actual experimental values may vary slightly.)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 2 | 135.8 | - |

| 3 | 53.1 | 3.95, s |

| 5 | 52.8 | 3.10-3.20, m |

| 6 | 21.9 | 1.80-1.90, m |

| 7 | 108.9 | - |

| 8 | 128.5 | - |

| 9 | 117.5 | 6.85, d (8.5) |

| 10 | 148.1 | - |

| 11 | 109.8 | 6.70, dd (8.5, 2.5) |

| 12 | 123.5 | 7.15, d (2.5) |

| 13 | 142.7 | - |

| 14 | 34.5 | 1.50-1.60, m |

| 15 | 27.1 | 1.95-2.05, m |

| 16 | 52.4 | 3.30, s |

| 17 | 30.8 | 1.20-1.30, m |

| 18 | 7.8 | 0.90, t (7.5) |

| 19 | 36.2 | 1.65-1.75, m |

| 20 | 60.1 | 3.50, br s |

| 21 | 54.3 | 2.80-2.90, m |

| COOCH₃ | 175.2 | - |

Two-dimensional NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule, such as the ethyl side chain (H-18 to H-19) and the protons throughout the aliphatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This is fundamental for assigning the chemical shifts of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the molecular skeleton by revealing long-range correlations (typically over two or three bonds) between protons and carbons. For this compound, key HMBC correlations would include the correlation from the methoxy protons (-OCH₃) to the ester carbonyl carbon (C=O), and correlations from the aromatic protons (H-9, H-11, H-12) to various carbons in the indole ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. Important NOESY correlations would help establish the conformation of the isoquinuclidine cage and the orientation of the ethyl side chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, HRMS provides an exact mass measurement that validates its molecular formula, C₂₁H₂₆N₂O₃. This technique differentiates the compound from other molecules that might have the same nominal mass but a different elemental makeup.

Interactive Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₆N₂O₃ |

| Calculated Monoisotopic Mass | 354.19434 amu |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

The measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ in an HRMS experiment would be compared to the calculated value. A match within a very low error margin (typically <5 ppm) provides unequivocal confirmation of the elemental formula.

Confirmation of Absolute Configuration (e.g., Circular Dichroism Spectroscopy)

While NMR and MS can establish the constitution and relative stereochemistry of this compound, they cannot determine its absolute configuration (the specific three-dimensional arrangement of its chiral centers). For this, chiroptical methods like Electronic Circular Dichroism (ECD) spectroscopy are employed. diva-portal.org

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry. For iboga-type alkaloids, the ECD spectrum is particularly sensitive to the stereochemistry of the isoquinuclidine core. The absolute configuration of naturally occurring this compound is determined by comparing its experimental ECD spectrum with that of known related alkaloids, such as (-)-coronaridine, or with spectra predicted by quantum chemical calculations. mdpi.com This comparison allows for the unambiguous assignment of all stereocenters.

Comparative Spectroscopic Analysis with Related Alkaloids

The structural features of this compound are best understood through comparative analysis with its close structural analogs, primarily coronaridine (B1218666) and voacangine (B1217894). oregonstate.edu These three compounds share the same iboga alkaloid skeleton and differ only in the substituent at the C-10 position of the indole ring.

Coronaridine: Hydrogen at C-10.

This compound: Hydroxyl group (-OH) at C-10.

Voacangine: Methoxy group (-OCH₃) at C-10.

These substitutions induce predictable and observable changes in their spectroscopic data, particularly in the NMR spectra of the aromatic portion.

Interactive Table 3: Comparative ¹H and ¹³C NMR Data for the Aromatic Moiety of Coronaridine, this compound, and Voacangine

| Position | Coronaridine (C-10 H) | This compound (C-10 OH) | Voacangine (C-10 OCH₃) |

|---|---|---|---|

| ¹³C Shift (δC, ppm) | |||

| C-9 | ~119.0 | ~117.5 | ~101.3 |

| C-10 | ~121.0 | ~148.1 | ~154.0 |

| C-11 | ~118.0 | ~109.8 | ~109.5 |

| C-12 | ~110.0 | ~123.5 | ~123.0 |

| ¹H Shift (δH, ppm) | |||

| H-9 | ~7.45 | ~6.85 | ~6.80 |

| H-10 | ~7.10 | - | - |

| H-11 | ~7.05 | ~6.70 | ~6.75 |

| H-12 | ~7.20 | ~7.15 | ~7.10 |

Analysis of Differences:

¹³C NMR: The presence of an oxygen-bearing substituent at C-10 dramatically shifts its resonance downfield (to a higher ppm value) compared to coronaridine. The C-10 signal in this compound (~148.1 ppm) and voacangine (~154.0 ppm) is significantly deshielded relative to the unsubstituted C-10 in coronaridine (~121.0 ppm). The shifts of the adjacent carbons (C-9, C-11, C-13) are also characteristically altered by the substituent's electronic effects.

¹H NMR: The most obvious difference is the absence of a signal for H-10 in this compound and voacangine. Furthermore, the hydroxyl or methoxy group at C-10 influences the chemical shifts of the remaining aromatic protons (H-9, H-11, H-12) through its electron-donating effect, generally causing them to shift upfield (to lower ppm values) compared to their positions in coronaridine. Voacangine is distinguished by the additional singlet in its ¹H NMR spectrum around 3.85 ppm, corresponding to its C-10 methoxy group protons.

This comparative approach is a powerful validation tool, ensuring that the spectral data is consistent with the proposed structure and allowing for the rapid identification of these related alkaloids in complex natural extracts.

Receptor Binding and Modulation Studies

Estrogen Receptor Agomist Activity and Binding Affinity

This compound has been identified as a potent estrogen agonist. Research stemming from the evaluation of extracts from Tabernaemontana penduliflora demonstrated that this compound significantly inhibits the binding of [3H]-estradiol to estrogen receptors. In comparative studies, this compound was found to be a more potent estrogen agonist than genistein, a well-known phytoestrogen. This activity highlights its potential interaction with the endocrine system through direct binding and activation of estrogen receptors.

Cholinesterase Enzyme Inhibition Profiles (e.g., Acetylcholinesterase)

The inhibitory activity of this compound on cholinesterase enzymes, such as acetylcholinesterase (AChE), has been evaluated in the context of its structural relationship to other indole alkaloids. Studies comparing related compounds indicate that the presence of a hydroxyl group on the phenyl ring, as in this compound, results in decreased AChE inhibitory activity. This is in contrast to its parent compound, coronaridine, and the methoxylated analogue, voacangine, which show more pronounced inhibition. The substitution at the 10-position on the coronaridine scaffold appears to be a key determinant of its potency as a cholinesterase inhibitor.

Table 1: Comparative Cholinesterase Inhibition of Coronaridine Alkaloids

| Compound | Substitution at Position 10 | Relative AChE Inhibition Activity |

|---|---|---|

| Coronaridine | -H | Moderate |

| Voacangine | -OCH3 | Higher |

| This compound | -OH | Lower |

Interactions with Other Neurotransmitter Systems (e.g., serotonin (B10506), dopamine (B1211576), glutamate (B1630785), opioid pathways)

While the broader class of iboga alkaloids is known for a wide spectrum of activity, specific binding affinity data for this compound across serotonin, dopamine, glutamate, and opioid receptor systems are not extensively detailed in the available research. The parent alkaloid, ibogaine (B1199331), has been shown to interact with a multitude of targets, including opioid and glutamate (NMDA) receptors, as well as dopamine and serotonin transporters. blossomanalysis.com However, derivatives can have significantly different profiles. For instance, the related compound 18-methoxycoronaridine (18-MC) displays significantly less affinity for sigma receptors compared to ibogaine. Given the lack of specific radioligand binding studies for this compound, its precise interaction profile with these other key neurotransmitter systems remains an area for further investigation.

In vitro Cellular and Molecular Investigations

Anti-inflammatory Properties and Related Mechanistic Studies (e.g., NO production inhibition in macrophages)

Iboga-type indole alkaloids as a class have been investigated for a variety of pharmacological effects, including anti-inflammatory activities. Plant extracts containing these alkaloids are traditionally used for their anti-inflammatory effects. Mechanistic studies often focus on the modulation of inflammatory mediators. A key pathway in the inflammatory response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS). nih.govmdpi.com While the general class of compounds is associated with anti-inflammatory properties, specific studies detailing the inhibitory effect of this compound on NO production in macrophage cell lines (such as RAW 264.7) are not prominently available in the current body of research. Therefore, while it is plausible that this compound contributes to the anti-inflammatory profile of extracts in which it is found, its specific molecular mechanism in this context, particularly regarding NO inhibition, requires direct experimental confirmation.

Preclinical Pharmacological and Biological Activity Profiling

In Vitro Studies

The investigation into the antimicrobial properties of 10-hydroxycoronaridine, particularly against Gram-negative bacteria, is an emerging area of research. While this iboga alkaloid has been identified in phytochemical screenings of plants with known medicinal properties, detailed studies quantifying its specific inhibitory or bactericidal activity against Gram-negative bacterial strains are not extensively documented in the available scientific literature.

Research into the broader family of indole (B1671886) alkaloids has shown varied antimicrobial potential. For instance, studies on extracts from plants like Tabernaemontana catharinensis, which contain a variety of alkaloids, have been tested for general antibacterial activity. researchgate.net However, the specific contribution and efficacy of this compound against Gram-negative bacteria from these extracts have not been isolated and reported. The complex cell wall structure of Gram-negative bacteria presents a significant barrier to many potential antimicrobial agents, making specific efficacy data crucial.

Further research is required to establish the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of pure this compound against a panel of clinically relevant Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. Such studies would be necessary to determine its potential as a lead compound for the development of new antimicrobial drugs.

Currently, there is a notable lack of specific research data on the antioxidant and free-radical scavenging properties of this compound. While alkaloids as a chemical class are known to sometimes possess antioxidant capabilities, the specific potential of this compound has not been thoroughly evaluated and reported in the accessible literature.

Standard assays used to determine antioxidant capacity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the trolox (B1683679) equivalent antioxidant capacity (TEAC) assay, and the ferric reducing antioxidant power (FRAP) assay, have not been specifically applied to this compound in published studies. nih.gov These assays are crucial for quantifying a compound's ability to neutralize free radicals and to understand its potential mechanism of action as an antioxidant. Without such data, the capacity of this compound to mitigate oxidative stress remains speculative.

While direct data on the antiprotozoal activity of this compound is limited, significant research has been conducted on the structurally related ibogan alkaloid, coronaridine (B1218666). These studies provide valuable insight into the potential antiprotozoal efficacy of this class of compounds.

Coronaridine has demonstrated notable activity against protozoan parasites of the genus Leishmania, the causative agents of leishmaniasis. ebi.ac.uk Research has shown that coronaridine can inhibit the growth of both the promastigote and amastigote stages of the parasite. ebi.ac.uk The mechanism of action appears to involve the induction of pronounced alterations in the mitochondria of the parasite. ebi.ac.uk

Furthermore, the potential of indole alkaloids from the Tabernaemontana species as antimalarial agents has been a subject of review, with coronaridine being one of the compounds of interest. researchgate.net The antiplasmodial activity of these alkaloids is often associated with their ability to interfere with hemozoin formation in the Plasmodium parasite. researchgate.net

The following table summarizes the reported antiprotozoal activity of coronaridine, a structurally related ibogan alkaloid.

| Compound | Target Organism | Activity | Reference |

| Coronaridine | Leishmania spp. | Potent antileishmanial activity, inhibiting promastigote and amastigote growth. ebi.ac.uk | ebi.ac.uk |

| Coronaridine | Plasmodium spp. | Investigated for antimalarial properties, with a proposed mechanism of inhibiting hemozoin formation. researchgate.net | researchgate.net |

Structure Activity Relationship Sar Studies

Influence of the Hydroxyl Group at C-10 on Biological Potency

The presence of a hydroxyl group at the C-10 position of the coronaridine (B1218666) scaffold is a key determinant of its biological activity profile. Research has demonstrated that this functional group is crucial for the compound's potent estrogenic effects. A study focusing on the estrogen-like activity of alkaloids from Tabernaemontana penduliflora identified 10-hydroxycoronaridine as a potent estrogen agonist acs.org. This activity is directly attributed to the hydroxyl group, which can participate in hydrogen bonding interactions within the binding pocket of the estrogen receptor.

The significance of the C-10 hydroxyl group is further highlighted when comparing this compound to its methylated analog, voacangine (B1217894). Voacangine, which possesses a methoxy (B1213986) group at the C-10 position, is biosynthetically derived from this compound through the action of the enzyme noribogaine-10-O-methyltransferase (N10OMT). While both compounds are biologically active, the modification of the hydroxyl group into a methoxy group alters the molecule's interaction with its biological targets. For instance, in the context of estrogenic activity, the replacement of the hydrogen bond-donating hydroxyl group with a bulkier and less polar methoxy group is expected to significantly reduce or abolish its affinity for the estrogen receptor.

Comparative Analysis of Biological Activities with Coronaridine and Voacangine

A comparative analysis of the biological activities of this compound, coronaridine, and voacangine reveals the subtle yet significant impact of substitutions on the indole (B1671886) ring of the iboga alkaloid framework. These three compounds share the same core structure but differ at the C-10 position: coronaridine has a hydrogen, this compound has a hydroxyl group, and voacangine has a methoxy group.

One area where their differential activities have been studied is in the context of Wnt signaling pathway inhibition. A study investigating inhibitors of this pathway from Tabernaemontana divaricata found that both coronaridine and voacangine exhibited inhibitory activity against TCF/β-catenin. researchgate.netelsevierpure.com The IC50 values for voacangine and coronaridine were reported to be 11.5 μM and 5.8 μM, respectively, indicating that coronaridine is a more potent inhibitor of this pathway than voacangine. researchgate.netelsevierpure.com Although this particular study did not evaluate this compound, the differing potencies of coronaridine and voacangine underscore the sensitivity of this biological target to substitutions at the C-10 position.

| Compound | Substitution at C-10 | Wnt Signaling Inhibition (IC50) |

| Coronaridine | H | 5.8 μM |

| This compound | OH | Not Reported |

| Voacangine | OCH3 | 11.5 μM |

Stereochemical Requirements for Receptor Affinity and Enzyme Inhibition

The iboga alkaloid scaffold, including this compound, is characterized by a complex, rigid, and chiral three-dimensional structure. This inherent chirality is a critical factor in its interaction with biological macromolecules such as receptors and enzymes, which are themselves chiral. The specific spatial arrangement of the atoms, or stereochemistry, dictates the affinity and efficacy of the ligand-receptor or substrate-enzyme interaction.

Naturally occurring coronaridine is the (-)-enantiomer nih.gov. The biosynthesis of iboga alkaloids is an enantioselective process, leading to the formation of specific stereoisomers in plants biorxiv.org. For instance, Catharanthus roseus produces (+)-catharanthine, while Tabernanthe iboga produces (-)-coronaridine, which are enantiomers nih.gov. This highlights the stereospecificity of the enzymes involved in their biosynthesis.

While direct comparative studies on the receptor affinity and enzyme inhibition of the different stereoisomers of this compound are limited in the available literature, the principles of stereochemistry in drug action strongly suggest that different enantiomers and diastereomers of this compound would exhibit distinct biological activities. It is highly probable that one enantiomer, the eutomer, would display significantly higher affinity for a particular receptor or be a more potent inhibitor of an enzyme compared to its mirror image, the distomer. The precise stereochemical requirements, including the absolute configuration at the various chiral centers of the isoquinuclidine ring system, would need to be elucidated through the synthesis and biological evaluation of the individual stereoisomers nih.gov. Such studies are essential for a comprehensive understanding of the structure-activity relationship of this compound and for the rational design of more selective and potent analogs.

Chemical Synthesis and Analog Development

Total Synthesis Strategies for 10-Hydroxycoronaridine and its Congeners

The total synthesis of iboga alkaloids like coronaridine (B1218666) is a significant challenge due to their densely functionalized and stereochemically complex polycyclic framework. This framework consists of an indole (B1671886) ring (A ring), a tetrahydroazepine (B ring), and an isoquinuclidine (C ring) core. Over the years, synthetic chemists have developed various strategies to assemble this scaffold, with modern approaches increasingly focusing on efficiency, modularity, and stereocontrol. researchgate.netresearchgate.net

Early syntheses often resulted in racemic mixtures, but contemporary methods prioritize enantioselective approaches to yield specific stereoisomers, which is crucial since biological activity is often stereospecific. nih.gov Key strategies in the total synthesis of the coronaridine scaffold include:

Late-Stage Indole Formation: A modern and modular approach involves constructing the indole ring last. This strategy allows a common, advanced intermediate containing the complex isoquinuclidine core to be used as a versatile platform for synthesizing a variety of natural products and designed analogs. researchgate.netresearchgate.net

Enantioselective Isoquinuclidine Construction: The stereoselective synthesis of the bridged isoquinuclidine ring system is a critical aspect of modern total syntheses. nih.gov Successful methods include the desymmetrization of meso isoquinuclidine precursors and catalytic asymmetric reactions like Michael/aldol additions to build the chiral framework from an early stage. researchgate.netresearchgate.net

Novel Cyclization and Rearrangement Reactions: Innovative reaction cascades have been developed to efficiently form the polycyclic system. One such strategy employs a gold-catalyzed oxidation of a terminal alkyne which is followed by a cyclization and a Stevens rearrangement. rsc.org Another approach involves the strategic rearrangement of quaternary ammoniums to construct the core structure. rsc.org

Biomimetic Approaches: Some syntheses are inspired by the proposed biosynthetic pathways. For instance, a secodine-type intramolecular Diels-Alder reaction has been used to diastereoselectively form key tetracyclic intermediates that can then be converted to (-)-coronaridine and its congeners. researchgate.net

These diverse strategies have not only enabled the synthesis of coronaridine but have also provided access to its congeners, facilitating broader investigations into their biological activities. researchgate.net

Semisynthetic Conversions from Precursor Ibogan Alkaloids

Semisynthesis, which involves the chemical modification of readily available natural products, represents a more direct and often more efficient route to this compound and related compounds. The primary precursor for the direct synthesis of this compound is (-)-coronaridine.

The conversion is a targeted hydroxylation reaction that mimics a key step in the biosynthesis of other iboga alkaloids like ibogaine (B1199331). nih.govnih.gov This transformation is achieved with high selectivity using a specific enzyme.

Key Semisynthetic Transformation:

| Precursor | Reagent/Enzyme | Product | Reaction Type |

| (-)-Coronaridine | I10H (Cytochrome P450 Enzyme) | This compound | Regioselective Hydroxylation |

This enzymatic reaction is catalyzed by a cytochrome P450-dependent monooxygenase identified as ibogamine (B1202276) 10-hydroxylase (I10H). nih.gov The enzyme specifically introduces a hydroxyl group at the C-10 position of the indole ring of the iboga scaffold. nih.gov Studies have shown that this enzymatic process is highly stereoselective, yielding a product from (-)-coronaridine while showing only trace activity with the unnatural (+)-coronaridine enantiomer. nih.gov This biocatalytic method provides a direct and efficient pathway to this compound from its immediate biosynthetic precursor. nih.gov

Broader semisynthetic strategies within the iboga alkaloid family underscore the utility of this approach. For example, a one-step demethoxycarbonylation process can convert coronaridine and another abundant precursor, voacangine (B1217894), directly into their corresponding non-carboxylic analogs, ibogamine and ibogaine, respectively. nih.gov Such conversions highlight the value of using abundant natural alkaloids as starting materials for accessing other scientifically and pharmaceutically important compounds. nih.govresearchgate.net

Rational Design and Synthesis of Modified Analogs for Specific Biological Target Engagement

The development of synthetic analogs of coronaridine has been a key strategy for dissociating the potential therapeutic effects of iboga alkaloids from their undesirable side effects, such as toxicity or psychoactivity. researchgate.net This research has led to the rational design of novel molecules with refined pharmacological profiles, targeting specific neurotransmitter receptors. A primary focus has been the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α3β4 subtype, which has been implicated in the anti-addictive properties of these compounds. nih.govnih.gov

A notable example is 18-methoxycoronaridine (18-MC), an analog designed from coronaridine to retain anti-addictive efficacy while reducing the toxicity associated with ibogaine. researchgate.net The synthesis of 18-MC and a series of related congeners has enabled detailed structure-activity relationship (SAR) studies. These studies involve systematic modifications of the coronaridine scaffold, primarily at the C-18 position and the methoxycarbonyl group, to observe the resulting changes in biological activity. nih.gov

Research has established that coronaridine and its congeners act as noncompetitive antagonists at several nAChR subtypes. nih.gov The SAR evaluations revealed that their activity at α3β4 nAChRs correlates strongly with their in vivo anti-addictive effects, whereas their affinity for opioid receptors is comparatively low. nih.gov

Structure-Activity Relationship of Coronaridine Analogs at Nicotinic Receptors

The following table summarizes the inhibitory potency of several coronaridine congeners at different human (h) nAChR subtypes, demonstrating their selectivity.

| Compound | Target Receptor | Potency / Activity |

| (±)-18-Methoxycoronaridine (18-MC) | hα3β4 | High inhibitory potency |

| hα4β2 | Higher potency than 18-HC and 18-MAC | |

| hα7 | Lower potency than (+)-catharanthine | |

| (±)-18-Hydroxycoronaridine (18-HC) | hα3β4 | Inhibitory activity |

| hα4β2 | Lower potency than 18-MC | |

| (±)-18-Methylaminocoronaridine (18-MAC) | hα3β4 | Inhibitory activity |

| hα4β2 | Lower potency than 18-MC | |

| (+)-Catharanthine | hα3β4 | High inhibitory potency |

| hα7 | Highest potency among tested congeners |

Data compiled from studies on coronaridine congeners' selectivity at nicotinic acetylcholine receptors. nih.govnovartis.com

These findings support the hypothesis that antagonism of α3β4 nAChRs is a key mechanism for the anti-addictive actions of these compounds. nih.gov The rational design and synthesis of these targeted analogs continue to be a promising avenue for developing safer and more effective therapies based on the coronaridine scaffold. nih.gov

Advanced Analytical and Chemoinformatic Methodologies in Research

Metabolite Profiling and Dereplication in Plant Extracts

Metabolite profiling is a crucial first step in natural product research, allowing for a comprehensive analysis of the chemical constituents within a plant extract. This process, often utilizing techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS/MS), provides a chemical fingerprint of the extract. For plants in the Apocynaceae family, such as various Tabernaemontana species and Tabernanthe iboga, these methods have been used to create detailed profiles of their constituent iboga-type alkaloids. blossomanalysis.comnih.govdntb.gov.ua

Dereplication is the rapid identification of known compounds from these complex metabolite profiles, which helps researchers to prioritize novel compounds for isolation and further study. This process avoids the time-consuming rediscovery of well-documented substances. In the context of plants containing 10-Hydroxycoronaridine, metabolite profiling studies have identified a range of structurally related iboga alkaloids. While these studies primarily focus on major alkaloids, they establish the chemical landscape in which this compound is found. For instance, activity-guided fractionation of extracts from Tabernaemontana penduliflora led to the successful isolation of this compound, demonstrating the utility of these profiling techniques in pinpointing specific bioactive molecules within a complex mixture. nih.gov

The general workflow for these analyses involves creating an extract from the plant material (e.g., root or stem bark), followed by chromatographic separation and mass spectrometric detection. blossomanalysis.comnih.gov The resulting data is then compared against spectral libraries and databases of known natural products to identify the compounds present.

Table 1: Analytical Techniques in the Study of Iboga Alkaloids

| Analytical Technique | Application | Key Findings |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC/MS) | Profiling of alkaloid content in Tabernaemontana and Tabernanthe iboga species. nih.govdntb.gov.ua | Identification of major alkaloids like coronaridine (B1218666), ibogamine (B1202276), and voacangine (B1217894), differentiating species based on quantitative differences. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Detection and confirmation of specific isomers of alkaloids like coronaridine in various plant species. nih.gov | Confirmed the presence of (-) coronaridine in Catharanthus roseus, consistent with the isomer found in T. iboga. nih.gov |

Chemoinformatic Analysis for Predictive Modeling of Bioactivity

Chemoinformatics employs computational and informational techniques to a wide range of chemical problems, from data mining of large compound libraries to the prediction of biological activity. nih.gov Machine learning and quantitative structure-activity relationship (QSAR) models are central to this field, enabling the prediction of a compound's bioactivity based on its chemical structure. researchgate.net These predictive models are trained on large datasets of compounds with known activities, allowing the system to learn the relationships between molecular features (descriptors) and their biological effects. researchgate.netbiorxiv.org

For a compound like this compound, chemoinformatic approaches can be used to screen it virtually against a multitude of biological targets, predicting its potential therapeutic applications. The process involves calculating a set of molecular descriptors for the compound, which are numerical representations of its structural and physicochemical properties. These descriptors are then fed into a pre-trained machine learning model to predict the likelihood of activity against specific targets or in certain bioassays. nih.gov This approach significantly accelerates the drug discovery process by prioritizing compounds for further experimental testing. researchgate.net While specific predictive modeling studies focused solely on this compound are not extensively detailed in the literature, the methodologies are widely applied to natural products to explore their therapeutic potential. biorxiv.org

Table 2: Chemoinformatic Approaches in Drug Discovery

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net | Predict its efficacy against various targets, based on the activities of structurally similar alkaloids. |

| Machine Learning (e.g., Random Forest) | Uses algorithms trained on large datasets to classify compounds or predict their properties. biorxiv.org | Predict potential drug-target interactions and assess its therapeutic potential for different diseases. biorxiv.org |

| Chemical Fingerprinting | Encodes the structure of a molecule into a series of binary digits (a fingerprint) that can be used for similarity searching and model building. nih.gov | Compare its structural features to vast libraries of known active compounds to hypothesize its mechanism of action. |

In silico Approaches for Target Identification and Ligand Docking

In silico methods are computer-based simulations used to predict how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein or nucleic acid. nih.govresearchgate.netarxiv.org These approaches are fundamental in modern drug discovery for identifying potential drug targets and elucidating the mechanism of action of bioactive compounds. arxiv.org

One of the most powerful in silico techniques is molecular docking. mdpi.com This method predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. The strength of this interaction is estimated by a scoring function, which calculates a binding energy. mdpi.com Lower binding energies typically indicate a more stable and potentially more potent interaction. Such studies have been performed for indole (B1671886) alkaloids from Tabernaemontana species, screening them against hundreds of human protein targets to identify the most relevant physiological pathways they might affect. mdpi.com For example, a study on 10 indole alkaloids from Tabernaemontana cymosa used molecular docking to evaluate their binding potential against 951 human proteins, identifying the PI3K/Akt/mTOR signaling pathway as a primary target for the alkaloid group. mdpi.com

For this compound, which has been shown to possess estrogen-like activity, molecular docking could be used to model its interaction with estrogen receptors. nih.gov This would involve obtaining the 3D structures of both this compound and the estrogen receptor, and then using docking software to predict the binding mode and affinity. This provides valuable insights at the molecular level, guiding further experimental validation and the design of new, more potent analogues.

Table 3: Key Concepts in In Silico Target Identification

| Concept | Description | Relevance to this compound |

|---|---|---|

| Molecular Docking | A computational method that predicts the binding orientation and affinity of a ligand to a target protein. mdpi.com | Could be used to model its interaction with known targets, such as the estrogen receptor, to understand the basis of its activity. |

| Binding Energy | A score calculated by docking software to estimate the strength of the ligand-target interaction. Lower values suggest stronger binding. | A low binding energy for this compound with a specific protein would suggest it is a potential biological target. |

| Virtual Screening | The use of computational methods to screen large libraries of compounds against a biological target to identify potential hits. | A library of human proteins could be virtually screened to identify novel potential targets for this compound. |

Future Research Directions in 10 Hydroxycoronaridine Chemical Biology

Elucidation of Novel Enzymatic Steps and Regulation in Biosynthesis

The biosynthetic pathway of iboga alkaloids is a complex process involving numerous enzymatic transformations. While significant progress has been made, particularly in identifying the enzymes that form the core iboga scaffold, critical gaps in knowledge remain, especially concerning the regulatory networks that govern the production of 10-hydroxycoronaridine.

Recent studies have successfully identified key enzymes in the biosynthesis of (-)-coronaridine, the immediate precursor to this compound. The pathway proceeds from the common monoterpenoid indole (B1671886) alkaloid intermediate precondylocarpine acetate (B1210297). nih.govresearchgate.net In Tabernanthe iboga, enzymes such as dihydroprecondylocarpine acetate synthase (DPAS) and coronaridine (B1218666) synthase (CorS) are responsible for catalyzing a unique cyclization reaction to form the (-)-coronaridine scaffold. nih.govnih.govacs.org The final step in the formation of this compound involves the hydroxylation of this scaffold, a reaction catalyzed by the P450 enzyme ibogamine-10-hydroxylase (I10H). nih.gov

Future research should prioritize the following:

Discovery of Upstream and Downstream Enzymes: The complete enzymatic cascade from primary metabolism to the final decorated alkaloid is not fully mapped. Research is needed to identify and characterize potentially unknown transferases, tailoring enzymes, or transporters that may be involved in modifying the coronaridine scaffold or its precursors.

Regulatory Mechanisms: The transcriptional regulation of the known biosynthetic genes (e.g., CorS, I10H) is poorly understood. Future work should aim to identify specific transcription factors, signaling molecules, and environmental cues that modulate gene expression and, consequently, the accumulation of this compound. Understanding these networks is crucial for metabolic engineering efforts.

Enzyme Kinetics and Structure: Detailed kinetic analysis and determination of the crystal structures of key enzymes like CorS and I10H will provide insights into their catalytic mechanisms and substrate specificity. nih.gov This knowledge can inform protein engineering efforts to create biocatalysts with improved efficiency or novel functions.

Discovery of Additional Preclinical Pharmacological Targets and Mechanisms

Like other iboga alkaloids, this compound exhibits a complex pharmacological profile, interacting with multiple targets in the central nervous system and periphery. nih.gov Its precursor, coronaridine, has been shown to interact with nicotinic acetylcholine (B1216132) receptors and to lack the tremorgenic effects associated with ibogaine (B1199331), suggesting a potentially safer profile. nih.gov Furthermore, this compound itself has been identified as a potent estrogen agonist. nih.gov Coronaridine has also been found to inhibit the Wnt signaling pathway by reducing β-catenin mRNA levels. researchgate.netnih.gov

To expand upon this foundation, future preclinical research should focus on:

Broad Target Screening: Unbiased, high-throughput screening assays should be employed to identify novel molecular targets for this compound. This could include screening against diverse panels of receptors, ion channels, enzymes, and transporters to reveal previously unknown biological activities.

Mechanism Deconvolution: For known activities, such as the estrogenic effect or Wnt pathway inhibition, the precise molecular mechanisms require further investigation. Research should aim to clarify receptor binding modes, identify downstream effector proteins, and understand how these actions translate to cellular and physiological responses.

Phenotypic Screening: Utilizing advanced cell-based and whole-organism models (e.g., zebrafish, C. elegans), phenotypic screening can uncover novel therapeutic potentials beyond the currently known effects. This approach can reveal unexpected activities in areas such as neurodegeneration, inflammation, or metabolic disorders.

Development of Synthetic Biology Platforms for Sustainable Production

The natural abundance of many valuable alkaloids, including this compound, is often low, making extraction from plant sources inefficient and unsustainable. mdpi.comnih.gov Chemical synthesis is often complex and costly. nih.gov Synthetic biology offers a promising alternative by engineering microorganisms or plants to serve as cellular factories for alkaloid production. mdpi.comnih.gov

The development of robust synthetic biology platforms for this compound is a key future goal. This involves several research thrusts:

Pathway Reconstruction in Heterologous Hosts: The complete biosynthetic pathway, once fully elucidated, can be reconstituted in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov This requires expressing multiple plant enzymes in a new cellular environment and optimizing metabolic flux towards the desired product. mdpi.combiorxiv.org

Metabolic Engineering and Optimization: To achieve high yields, host organisms must be metabolically engineered to increase the supply of precursors (e.g., tryptophan and geranyl pyrophosphate) and to eliminate competing metabolic pathways. mdpi.comresearchgate.net This involves techniques like gene overexpression and CRISPR-based genome editing. nih.gov

Bioprocess Development: The transition from lab-scale production to industrial manufacturing requires the development of optimized fermentation and downstream processing protocols. Designing integrated and automated microbioreactor platforms could enable on-demand, portable production of biologics. nih.govrepec.orgresearchgate.net This would ensure a stable and sustainable supply of this compound for research and potential therapeutic use.

Comprehensive Investigations into Intracellular Signaling Pathways and Cross-Talk

The biological effects of a compound are ultimately determined by how it modulates intracellular signaling networks. While initial targets of this compound are being identified, a comprehensive understanding of its impact on cellular signaling is lacking. Iboga alkaloids are known to modulate pathways linked to opioid receptors, such as the inhibition of adenylyl cyclase. diff.org The ability of coronaridine to down-regulate β-catenin suggests an interaction with the Wnt signaling pathway, which is critical in development and disease. nih.gov

Future investigations should adopt a systems-level approach to:

Global Signaling Analysis: Modern 'omics' techniques, such as phosphoproteomics and transcriptomics, should be used to generate a global map of the signaling pathways perturbed by this compound. This can reveal widespread changes in protein phosphorylation and gene expression that are not apparent from single-target studies.

Pathway Cross-Talk: Cells integrate signals from multiple pathways to produce a coordinated response. A crucial area of research is to understand the cross-talk between the different signaling cascades affected by this compound. For instance, it would be valuable to investigate how its estrogenic activity intersects with its effects on Wnt signaling or neurotransmitter-related pathways.

Subcellular Localization and Dynamics: The location of a signaling event within the cell is often as important as the event itself. Advanced microscopy techniques can be used to track the subcellular localization of this compound and its targets in real-time, providing insights into the spatiotemporal dynamics of its signaling effects.

Expansion of Structure-Activity Relationship Studies for Selective Modulators

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a blueprint for how a molecule's chemical structure relates to its biological activity. patsnap.comdrugdesign.org By systematically modifying the structure of a lead compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties. patsnap.com SAR studies on the related iboga alkaloid coronaridine have already led to the development of analogs like 18-methoxycoronaridine (18-MC), which retains certain anti-addictive properties while having a different side-effect profile than ibogaine. nih.govamazonaws.com

To advance this compound as a chemical probe or therapeutic lead, a focused expansion of SAR studies is necessary:

Systematic Derivatization: A library of new analogs should be synthesized by systematically modifying key functional groups on the this compound scaffold. This includes altering the hydroxyl group at the C10 position, modifying the ethyl side chain, and substituting various positions on the indole ring.

Target-Specific SAR: The synthesized derivatives should be tested against the various known (and newly discovered) targets of this compound. This will allow for the development of distinct SAR models for each target, revealing the structural features that govern binding and activity at each site.

Development of Selective Modulators: The ultimate goal of these SAR studies is to design and synthesize novel analogs with high selectivity for a single pharmacological target. rsc.org Such selective modulators would be invaluable as research tools to dissect the biological function of individual targets and would represent superior candidates for therapeutic development, potentially minimizing off-target side effects.

Q & A

Q. How can researchers optimize data presentation for peer-reviewed publications on this compound?

- Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for figures, tables, and supplemental data. Use tools like ChemDraw for structural clarity and SI units for consistency. Highlight novel findings in the abstract using targeted keywords .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。